N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzyl chloride under basic conditions to form N-benzyl-2-aminopyridine. This intermediate is then reacted with methyl iodide to introduce the N-methyl group. The final step involves the cyclization of the intermediate with 4-chloroquinoline-3-carboxylic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyridine moiety can chelate metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(pyridin-2-yl)quinoline-4-carboxamide
- N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
- 2-(pyridin-2-yl)quinoline-4-carboxamide
Uniqueness
N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of both benzyl and methyl groups, which enhance its lipophilicity and ability to cross cell membranes. This structural feature also increases its binding affinity to various biological targets, making it a potent compound in medicinal chemistry.
Properties
Molecular Formula |
C23H19N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O/c1-26(16-17-9-3-2-4-10-17)23(27)19-15-22(21-13-7-8-14-24-21)25-20-12-6-5-11-18(19)20/h2-15H,16H2,1H3 |
InChI Key |
YMBHFEVOYVQFJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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